molecular formula C19H25N3O4 B604528 1-ethyl-N'-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide CAS No. 300731-60-6

1-ethyl-N'-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B604528
CAS No.: 300731-60-6
M. Wt: 359.4g/mol
InChI Key: DIMSHHWRCPMNPU-UHFFFAOYSA-N
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Description

1-ethyl-N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a heptanoyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with heptanoyl chloride in the presence of a base to form the corresponding heptanoyl derivative. This intermediate is then reacted with hydrazine hydrate to yield the final carbohydrazide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .

Scientific Research Applications

1-ethyl-N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its heptanoyl and carbohydrazide moieties contribute to its versatility in chemical reactions and potential therapeutic applications .

Properties

CAS No.

300731-60-6

Molecular Formula

C19H25N3O4

Molecular Weight

359.4g/mol

IUPAC Name

1-ethyl-N'-heptanoyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide

InChI

InChI=1S/C19H25N3O4/c1-3-5-6-7-12-15(23)20-21-18(25)16-17(24)13-10-8-9-11-14(13)22(4-2)19(16)26/h8-11,24H,3-7,12H2,1-2H3,(H,20,23)(H,21,25)

InChI Key

DIMSHHWRCPMNPU-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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